molecular formula C15H16N2O2S B5247424 4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide

4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide

Cat. No.: B5247424
M. Wt: 288.4 g/mol
InChI Key: AOZADGCVPIOPEO-UHFFFAOYSA-N
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Description

4-Methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide is a benzamide derivative characterized by a 4-methoxy-substituted aromatic ring linked via an amide bond to a 2-(2-pyridinylthio)ethyl group. This compound is structurally related to encainide, a class Ic antiarrhythmic agent, and shares its core benzamide pharmacophore . Its synthesis typically involves acylation of 2-(2-pyridinylthio)ethylamine with 4-methoxybenzoyl chloride, a method analogous to encainide preparation .

Properties

IUPAC Name

4-methoxy-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-19-13-7-5-12(6-8-13)15(18)17-10-11-20-14-4-2-3-9-16-14/h2-9H,10-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZADGCVPIOPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).

Research indicates that the compound exhibits multiple mechanisms of action, particularly in the context of cancer and viral infections.

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that derivatives of benzamide, including 4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide, can inhibit the growth of various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising derivatives demonstrated IC50 values significantly lower than standard treatments like Golvatinib, indicating enhanced potency against these cell lines .
  • Antiviral Activity :
    • The compound has also been evaluated for its antiviral properties, particularly against Hepatitis B Virus (HBV). It was found to increase intracellular levels of APOBEC3G, a protein that inhibits viral replication . This mechanism suggests potential use in treating viral infections.

Structure-Activity Relationships (SARs)

The biological activity of 4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide can be influenced by various structural modifications. Key findings include:

  • Alkyl Chain Length : Longer alkyl chains have been associated with increased cytotoxicity. For instance, propyl derivatives exhibited stronger inhibitory activity compared to ethyl and methyl counterparts .
  • Functional Groups : The introduction of electron-withdrawing groups (like trifluoromethyl) on the aromatic ring enhances activity, while sterically hindered groups tend to reduce it .

Case Study 1: Cancer Cell Lines

A study evaluated several derivatives of benzamide against A549, HeLa, and MCF-7 cell lines. The compound 40 showed IC50 values of 1.03 μM, 1.15 μM, and 2.59 μM respectively, outperforming Golvatinib by 2.6 to 6.9 times in terms of efficacy .

Case Study 2: Antiviral Efficacy

In a separate investigation focused on HBV, the derivative IMB-0523 was synthesized and tested for its ability to inhibit HBV replication in vitro and in vivo. Results indicated significant antiviral activity correlated with increased levels of A3G in treated cells .

Toxicity and Pharmacokinetics

Safety profiles are crucial for any therapeutic agent. Initial studies indicate that compounds similar to 4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide exhibit manageable toxicity levels in animal models. Further pharmacokinetic studies are ongoing to establish comprehensive safety data .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with key structural analogs:

Compound Name Structural Features Melting Point (°C) Solubility/Stability Notes Key Spectral Data (NMR/IR) Reference
4-Methoxy-N-[2-(2-pyridinylthio)ethyl]benzamide Benzamide core, 4-methoxy, pyridinylthioethyl Not reported Improved water solubility in N-oxide form Not explicitly provided in evidence
N-(2-(N-(Methylsulfonyl)methylsulfonamido)ethyl)benzamide (30) Sulfonamide substituents, no methoxy group 167–169 Stable crystalline solid FTIR: 1650 cm⁻¹ (C=O); NMR: δ 7.5–8.1 (aromatic)
4-Methoxy-N-(2-(N-(methylsulfonyl)methylsulfonamido)ethyl)benzamide (31) 4-Methoxy, sulfonamide groups 128–130 Lower melting point vs. 30 FTIR: 1665 cm⁻¹ (C=O); NMR: δ 3.8 (OCH₃)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl, no heterocyclic group 90 High synthetic yield (80%) NMR: δ 6.7–7.4 (aromatic), δ 3.8 (OCH₃)
THHEB (3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) Polyhydroxy benzamide Not reported Enhanced antioxidant activity NMR: δ 6.2–7.1 (aromatic), δ 8.9 (OH)

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